REACTION_SMILES
|
[CH3:28][N:29]1[C:30](=[O:34])[CH2:33][CH2:32][CH2:31]1.[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[OH:1][CH:2]([CH2:3][NH:4][C:5](=[O:6])[c:7]1[s:8][c:9]([Cl:12])[cH:10][cH:11]1)[CH2:13][NH:14][c:15]1[cH:16][cH:17][c:18]([N:21]2[C:22](=[O:27])[CH2:23][O:24][CH2:25][CH2:26]2)[cH:19][cH:20]1>>[O:1]1[CH:2]([CH2:3][NH:4][C:5](=[O:6])[c:7]2[s:8][c:9]([Cl:12])[cH:10][cH:11]2)[CH2:13][N:14]([c:15]2[cH:16][cH:17][c:18]([N:21]3[C:22](=[O:27])[CH2:23][O:24][CH2:25][CH2:26]3)[cH:19][cH:20]2)[C:30]1=[O:34]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCC(O)CNc1ccc(N2CCOCC2=O)cc1)c1ccc(Cl)s1
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Name
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Type
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product
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Smiles
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O=C(NCC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1)c1ccc(Cl)s1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:28][N:29]1[C:30](=[O:34])[CH2:33][CH2:32][CH2:31]1.[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[OH:1][CH:2]([CH2:3][NH:4][C:5](=[O:6])[c:7]1[s:8][c:9]([Cl:12])[cH:10][cH:11]1)[CH2:13][NH:14][c:15]1[cH:16][cH:17][c:18]([N:21]2[C:22](=[O:27])[CH2:23][O:24][CH2:25][CH2:26]2)[cH:19][cH:20]1>>[O:1]1[CH:2]([CH2:3][NH:4][C:5](=[O:6])[c:7]2[s:8][c:9]([Cl:12])[cH:10][cH:11]2)[CH2:13][N:14]([c:15]2[cH:16][cH:17][c:18]([N:21]3[C:22](=[O:27])[CH2:23][O:24][CH2:25][CH2:26]3)[cH:19][cH:20]2)[C:30]1=[O:34]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(NCC(O)CNc1ccc(N2CCOCC2=O)cc1)c1ccc(Cl)s1
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Name
|
|
Type
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product
|
Smiles
|
O=C(NCC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1)c1ccc(Cl)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:28][N:29]1[C:30](=[O:34])[CH2:33][CH2:32][CH2:31]1.[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[OH:1][CH:2]([CH2:3][NH:4][C:5](=[O:6])[c:7]1[s:8][c:9]([Cl:12])[cH:10][cH:11]1)[CH2:13][NH:14][c:15]1[cH:16][cH:17][c:18]([N:21]2[C:22](=[O:27])[CH2:23][O:24][CH2:25][CH2:26]2)[cH:19][cH:20]1>>[O:1]1[CH:2]([CH2:3][NH:4][C:5](=[O:6])[c:7]2[s:8][c:9]([Cl:12])[cH:10][cH:11]2)[CH2:13][N:14]([c:15]2[cH:16][cH:17][c:18]([N:21]3[C:22](=[O:27])[CH2:23][O:24][CH2:25][CH2:26]3)[cH:19][cH:20]2)[C:30]1=[O:34]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(NCC(O)CNc1ccc(N2CCOCC2=O)cc1)c1ccc(Cl)s1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCC1CN(c2ccc(N3CCOCC3=O)cc2)C(=O)O1)c1ccc(Cl)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |